molecular formula C22H18F3NO2 B2653607 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351633-74-3

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2653607
M. Wt: 385.386
InChI Key: USYNXIFFRHDRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPB is a selective antagonist of the G protein-coupled receptor GPR40, which is involved in glucose metabolism and insulin secretion.

Scientific Research Applications

Transition Metal-Free Decarboxylative Fluoroalkylation

Scientific Field

Organic & Biomolecular Chemistry

Application Summary

This compound is used in a novel transition metal-free decarboxylative fluoroalkylation of activated alkenes and C–H functionalization cascade process .

Methods of Application

The process involves the use of 3,3,3-trifluoro-2,2-dimethylpropanoic acid (TFDMPA) and N-acrylamides . The exact experimental procedures and technical details are not provided in the source.

Results or Outcomes

This approach provides an efficient way to construct valuable 1,1-dimethyl-2,2,2-trifluoroethyl substituted oxindoles .

Synthesis of ®-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropionic Acid

Scientific Field

Applied Microbiology and Biotechnology

Application Summary

A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was identified as Burkholderia phytofirmans ZJB-15079 . A novel amidase (Bp-Ami) was cloned from this strain and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .

Methods of Application

The enzyme activity was significantly increased by 37.7-fold in the presence of 1 mM Co 2+, with a specific activity of 753.5 U/mg, K m value of 24.73 mM, and k cat /K m value of 22.47 mM −1 s −1 . The whole cell catalysis of 200 g/L 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide by Escherichia coli harboring Bp-Ami (5 g/L) resulted in 44 % yield and an enantiomeric excess ( ee p) of 95 % within 10 min ( E = 86) .

Results or Outcomes

The high substrate tolerance, high specific activity, and extreme thermostability demonstrated the great potential of Bp-Ami for efficient biocatalytic synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .

properties

IUPAC Name

4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO2/c23-22(24,25)21(28,19-9-5-2-6-10-19)15-26-20(27)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14,28H,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYNXIFFRHDRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.